5-cyclohexyl-4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-4,6-DIIODOPHENOL is a complex organic compound that features a triazole ring, a phenol group, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-4,6-DIIODOPHENOL typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the cyclohexyl group and the mercapto group. The final steps involve the formation of the phenol group and the iodination of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-4,6-DIIODOPHENOL can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogen exchange reactions using nucleophiles.
Major Products
Oxidation: Disulfides.
Reduction: Reduced triazole derivatives.
Substitution: Compounds with different functional groups replacing the iodine atoms.
Scientific Research Applications
2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-4,6-DIIODOPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-4,6-DIIODOPHENOL involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The iodine atoms can influence the compound’s electronic properties, affecting its reactivity.
Comparison with Similar Compounds
Similar Compounds
- **2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-ETHOXYPHENOL
- **2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL
Uniqueness
2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-4,6-DIIODOPHENOL is unique due to the presence of iodine atoms, which can significantly alter its chemical and physical properties compared to similar compounds
Properties
Molecular Formula |
C15H16I2N4OS |
---|---|
Molecular Weight |
554.2 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H16I2N4OS/c16-11-6-10(13(22)12(17)7-11)8-18-21-14(19-20-15(21)23)9-4-2-1-3-5-9/h6-9,22H,1-5H2,(H,20,23)/b18-8+ |
InChI Key |
LDQDBCZMRNJTSP-QGMBQPNBSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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